molecular formula C15H16N2O2 B14798326 (5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile

(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile

Cat. No.: B14798326
M. Wt: 256.30 g/mol
InChI Key: RLVNVBQUXWXCOE-DZGCQCFKSA-N
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Description

(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[44]nonane-8-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction, a benzyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile. This precursor undergoes a series of reactions, including cyclization and functional group transformations, to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents .

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable structures, such as:

Uniqueness

What sets (5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile apart is its specific combination of functional groups and stereochemistry, which can confer unique reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile

InChI

InChI=1S/C15H16N2O2/c16-10-13-9-15(7-4-8-19-15)14(18)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-9,11H2/t13-,15+/m0/s1

InChI Key

RLVNVBQUXWXCOE-DZGCQCFKSA-N

Isomeric SMILES

C1C[C@]2(C[C@H](N(C2=O)CC3=CC=CC=C3)C#N)OC1

Canonical SMILES

C1CC2(CC(N(C2=O)CC3=CC=CC=C3)C#N)OC1

Origin of Product

United States

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